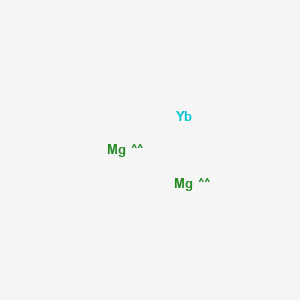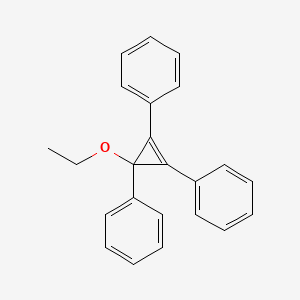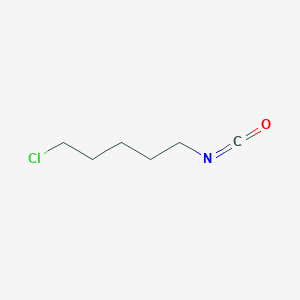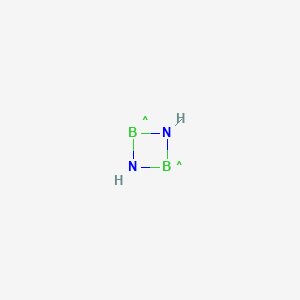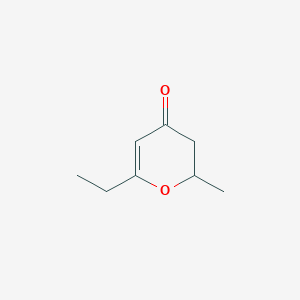
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- is a heterocyclic organic compound with a pyranone structure This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an aldehyde in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-Ethyl-3-hydroxy-4H-pyran-4-one: Another related compound with variations in the substitution pattern on the pyranone ring.
Uniqueness
4H-Pyran-4-one, 6-ethyl-2,3-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its unique structure allows for targeted modifications and the development of novel derivatives with enhanced properties.
Eigenschaften
CAS-Nummer |
18781-76-5 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
6-ethyl-2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-8-5-7(9)4-6(2)10-8/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
NJADMLYOHSJLKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)CC(O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



